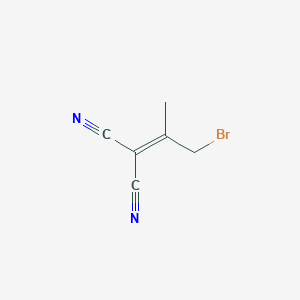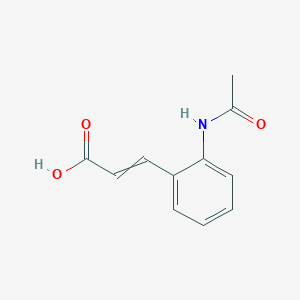
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID, also known as α-acetamidocinnamic acid, is an organic compound with the molecular formula C₁₁H₁₁NO₃. It is a derivative of cinnamic acid, where the amino group is acetylated. This compound is known for its crystalline structure and is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID can be synthesized through the azlactone route. The process involves the reaction of acetylglycine with benzaldehyde in the presence of acetic anhydride and anhydrous sodium acetate. The mixture is heated under reflux, resulting in the formation of the azlactone intermediate, which is then hydrolyzed to yield 2-acetaminocinnamic acid .
Industrial Production Methods: Industrial production of 2-acetaminocinnamic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where the acetyl or amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-acetaminocinnamic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the inhibition of certain enzymes and modulation of signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .
Comparación Con Compuestos Similares
Cinnamic Acid: The parent compound, differing by the presence of an amino group in 2-acetaminocinnamic acid.
Acetylcinnamic Acid: Similar structure but lacks the amino group.
Phenylalanine Derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness: (2E)-3-(2-ACETAMIDOPHENYL)PROP-2-ENOIC ACID is unique due to its specific combination of acetyl and amino groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H11NO3 |
|---|---|
Peso molecular |
205.21 g/mol |
Nombre IUPAC |
3-(2-acetamidophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11NO3/c1-8(13)12-10-5-3-2-4-9(10)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15) |
Clave InChI |
ANVZQEASRUZEQM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C=CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
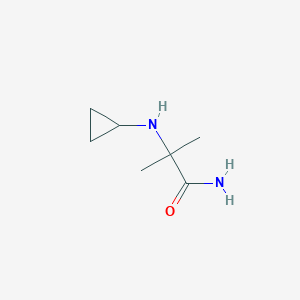

![{2-[(Methylcarbamoyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B8692408.png)
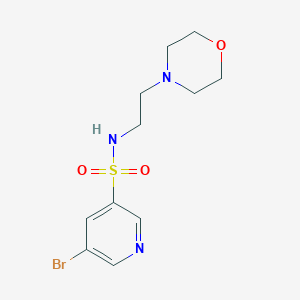

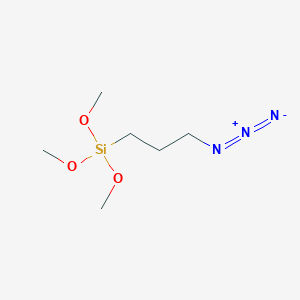
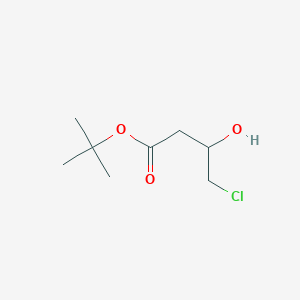
![Methyl 4-(imidazo[1,2-b]pyridazin-3-yl)thiophene-2-carboxylate](/img/structure/B8692460.png)


![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)


